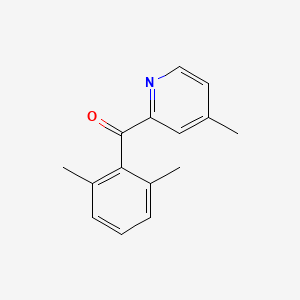

2-(2,6-Dimethylbenzoyl)-4-methylpyridine

Description

Overview of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine

2-(2,6-Dimethylbenzoyl)-4-methylpyridine represents a significant member of the benzoylpyridine family, characterized by its distinctive molecular architecture that combines aromatic heterocyclic and aromatic carbocyclic components. The compound features a pyridine ring with a benzoyl group attached at the 2-position, along with additional methyl groups that substantially enhance its chemical properties and reactivity patterns. The molecular structure consists of a six-membered nitrogen-containing aromatic ring system linked to a substituted benzoyl moiety, creating a compound with unique electronic and steric characteristics that influence its behavior in various chemical environments.

The compound exists with documented Chemical Abstracts Service registry numbers, with sources indicating both 1234423-98-3 and 1187163-93-4 as potential identifiers, reflecting the complexity of chemical nomenclature and registration systems. The molecular formula C₁₅H₁₅NO corresponds to a molecular weight of 225.29 grams per mole, establishing its position as a medium-sized organic molecule suitable for diverse synthetic applications. The structural composition incorporates both electron-rich and electron-deficient regions, contributing to its versatility as a synthetic intermediate and research tool.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | |

| Chemical Family | Benzoylpyridines | |

| Primary Functional Groups | Pyridine, Benzoyl, Methyl |

The compound's structural features contribute to its recognition as a valuable research chemical with potential applications spanning multiple scientific disciplines. The presence of nitrogen in the pyridine ring contributes to unique chemical properties, influencing reactivity and solubility characteristics that distinguish it from purely carbocyclic aromatic compounds. The benzoyl group facilitates hydrogen bonding interactions and hydrophobic associations, while the pyridine ring can engage in π-π stacking arrangements or coordination with metal ions.

Historical Context and Discovery

The development of benzoylpyridine compounds traces its origins to fundamental advances in aromatic chemistry and heterocyclic synthesis methodologies that emerged throughout the twentieth century. The systematic preparation of benzoylpyridines gained prominence following the establishment of Friedel-Crafts acylation as a reliable synthetic methodology for introducing acyl groups onto aromatic systems. Historical patent literature from 1975 documents comprehensive processes for the preparation of benzoylpyridines and their derivatives, indicating sustained industrial and academic interest in this class of compounds.

The discovery and development of specific benzoylpyridine derivatives, including 2-(2,6-Dimethylbenzoyl)-4-methylpyridine, emerged from systematic investigations into the reactivity patterns of substituted pyridine systems. Early research focused on understanding how substituent patterns on both the pyridine ring and the benzoyl moiety would influence overall compound properties and synthetic utility. The process for preparation of benzoylpyridines involved reacting cyanopyridine precursors with benzene derivatives in the presence of Lewis acid catalysts and hydrogen chloride gas under controlled temperature conditions.

The historical development of these compounds coincided with growing interest in heterocyclic chemistry and the recognition that nitrogen-containing aromatic systems offered unique advantages over purely carbocyclic alternatives. Research groups systematically explored various substitution patterns to optimize properties such as stability, reactivity, and solubility characteristics. The evolution of synthetic methodologies, particularly improvements in Friedel-Crafts acylation techniques, enabled more efficient and selective preparation of specific isomers and substitution patterns.

Relevance in Contemporary Chemical Research

Contemporary chemical research has established 2-(2,6-Dimethylbenzoyl)-4-methylpyridine as a compound of significant interest due to its versatile reactivity profile and potential applications across multiple research domains. The compound's relevance in modern synthetic chemistry stems from its ability to serve as both a synthetic intermediate and a final target molecule for various research applications. Current research applications encompass organic synthesis, coordination chemistry, and material science investigations, demonstrating the broad utility of this benzoylpyridine derivative.

The compound's importance in contemporary research is further enhanced by developments in flow chemistry methodologies that have revolutionized the synthesis of pyridine derivatives. Recent investigations into flow synthesis of 2-methylpyridines have demonstrated the advantages of continuous flow processes over traditional batch methods, including shorter reaction times, increased safety profiles, and reduced waste generation. These methodological advances have made compounds like 2-(2,6-Dimethylbenzoyl)-4-methylpyridine more accessible for research applications and have opened new avenues for their systematic study and utilization.

Modern research into Friedel-Crafts benzoylation reactions has revealed sophisticated mechanistic insights that inform the synthesis and application of benzoylpyridine compounds. Contemporary studies have demonstrated that these reactions can proceed through confined space mechanisms within molecular capsules, leading to enhanced selectivity and novel reaction pathways. The understanding of these advanced mechanistic principles has contributed to more efficient synthetic approaches and has expanded the potential applications of compounds like 2-(2,6-Dimethylbenzoyl)-4-methylpyridine in specialized research contexts.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine from multiple scientific perspectives, encompassing its fundamental chemical properties, synthesis methodologies, and research applications. The primary objective involves consolidating available scientific information to present a complete picture of the compound's significance in contemporary chemical research. The review systematically addresses structural characteristics, synthetic approaches, and potential applications while maintaining focus exclusively on this specific benzoylpyridine derivative.

The scope encompasses detailed analysis of the compound's molecular structure and its influence on chemical and physical properties. This includes examination of electronic effects resulting from the substitution pattern, steric considerations arising from methyl group positioning, and the overall impact on reactivity patterns. The review further investigates synthesis methodologies, with particular emphasis on Friedel-Crafts acylation approaches and contemporary flow chemistry techniques that have enhanced synthetic accessibility.

Contemporary research applications form another critical component of this review's scope, including the compound's utility in organic synthesis as both an intermediate and target molecule. The examination extends to coordination chemistry applications, where the compound's ability to interact with metal centers opens possibilities for catalysis and materials applications. Material science applications are also addressed, particularly those involving the compound's potential as a building block for advanced materials with specialized properties.

The review objectives include providing researchers with comprehensive information necessary for informed decision-making regarding the compound's potential utility in various research contexts. This involves critical evaluation of available literature, identification of knowledge gaps, and assessment of future research directions. The review aims to serve as a definitive resource for researchers considering the incorporation of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine into their research programs, providing both fundamental information and practical insights derived from contemporary research findings.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(4-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-8-16-13(9-10)15(17)14-11(2)5-4-6-12(14)3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSWEURUOCMUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)C2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401222148 | |

| Record name | (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-93-4 | |

| Record name | (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)(4-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401222148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 4-Methylpyridine with 2,6-Dimethylbenzoyl Chloride

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylpyridine, 2,6-Dimethylbenzoyl chloride, Aluminum chloride (AlCl3) | The reaction is carried out by slowly adding 2,6-dimethylbenzoyl chloride to a cooled solution of 4-methylpyridine and AlCl3 in an anhydrous solvent such as dichloromethane or chloroform. The temperature is maintained initially at 0-5°C to control the exothermic reaction and then allowed to rise to room temperature. |

| 2 | Stirring for several hours (typically 2-6 hours) | This allows the formation of the acylium ion intermediate and subsequent electrophilic aromatic substitution at the pyridine ring, favoring the 2-position due to directing effects of the methyl group at the 4-position. |

| 3 | Quenching with ice water or dilute acid | The reaction mixture is carefully quenched to deactivate the catalyst and precipitate the product. |

| 4 | Extraction and purification | The organic layer is separated, washed, dried, and purified by recrystallization or column chromatography to isolate pure 2-(2,6-Dimethylbenzoyl)-4-methylpyridine. |

Alternative Methods: Reduction and Functional Group Transformations

While direct acylation is the primary route, literature on related pyridine derivatives indicates alternative approaches involving:

- Preparation of pyridin-2-yl-methylamine intermediates via reductive amination of cyanohydrins in methanolic media with sodium cyanoborohydride and tertiary amine bases. These intermediates can be further functionalized to introduce benzoyl groups at specific positions on the pyridine ring.

- Hydrogenation of hydroxybenzylamine derivatives under catalytic conditions to yield methylated phenol derivatives, which can be further transformed to benzoylpyridines.

Though these methods are more complex and often used for specialized derivatives, they provide alternative synthetic routes when direct acylation is problematic.

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0-5°C initially, then room temperature (20-25°C) | Controls reaction rate and selectivity; low temperature minimizes side reactions. |

| Solvent | Anhydrous dichloromethane or chloroform | Provides inert medium and good solubility for reagents. |

| Catalyst | Aluminum chloride (AlCl3) | Lewis acid catalyst that generates acylium ion; catalyst amount typically 1-1.5 equivalents relative to acyl chloride. |

| Reaction Time | 2-6 hours | Sufficient for complete conversion; longer times may increase by-products. |

- Recrystallization: Using solvents like ethanol or ethyl acetate to obtain pure crystalline product.

- Column Chromatography: Silica gel columns with appropriate eluents (e.g., hexane/ethyl acetate mixtures) to separate product from impurities.

- Distillation: For volatile impurities removal if applicable.

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-Methylpyridine, 2,6-Dimethylbenzoyl chloride | AlCl3, DCM/CHCl3 | 0-5°C to RT, 2-6 h | Direct, straightforward, high yield | Requires handling of corrosive AlCl3, possible polyacylation |

| Reductive Amination of Cyanohydrins | Pyridin-2-yl-methylamine, cyanohydrin derivatives | Sodium cyanoborohydride, tertiary amine base | Methanolic medium, mild conditions | Allows functional group diversity | More steps, complex intermediates |

| Hydrogenation of Hydroxybenzylamine | Hydroxybenzylamine derivatives | H2, hydrogenation catalyst | 120-160°C, pressurized H2 | High purity, high yield | Requires specialized catalysts and equipment |

- The Friedel-Crafts acylation method typically yields 70-85% of the desired 2-(2,6-Dimethylbenzoyl)-4-methylpyridine under optimized conditions.

- Alternative reductive amination and hydrogenation routes report yields up to 90% for intermediates, but overall yields for the final product depend on subsequent steps.

- Purity levels exceeding 98% are achievable with proper purification.

The preparation of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine is most efficiently accomplished via Friedel-Crafts acylation of 4-methylpyridine with 2,6-dimethylbenzoyl chloride in the presence of aluminum chloride under controlled temperature conditions. Alternative synthetic routes involving reductive amination and hydrogenation of intermediates offer versatility but are more complex. Optimization of reaction parameters and purification methods ensures high yield and purity suitable for research and industrial applications.

Scientific Research Applications

Organic Chemistry

Catalytic Applications :

- Role as a Catalyst : 2-(2,6-Dimethylbenzoyl)-4-methylpyridine is utilized as a catalyst in organic reactions, notably in the Claisen-Schmidt condensation. This reaction is crucial for synthesizing chalcones and other valuable intermediates.

- Methodology : The compound is employed in catalytic amounts under basic conditions (typically using KOH in ethanol). The progress of the reaction is monitored through Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

- Results : The reactions yield high selectivity for chalcone derivatives, often exceeding 90% efficiency.

Medicinal Chemistry

Precursor in Drug Development :

- Synthesis of Pyrimidine Derivatives : This compound serves as a precursor for synthesizing pyrimidine derivatives, which are vital in pharmaceutical development due to their diverse biological activities.

- Reaction Conditions : The synthesis involves condensation reactions facilitated by microwave irradiation, with products characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- Biological Activity : The resulting pyrimidine derivatives demonstrate various biological activities, including antibacterial and antifungal properties, with moderate yields around 70%.

Comparative Analysis of Structural Similarities

The unique structure of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine allows it to share similarities with other pyridine derivatives. Below is a comparative table highlighting key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-4-methylpyridine | Contains an amino group at position 2 | Known for its role as an enzyme inhibitor |

| 2-Methylpyridine | A simpler methyl-substituted pyridine | Commonly used as a solvent and reagent |

| 3-Methylpyridine | Methyl group at position 3 | Exhibits different reactivity patterns |

| 4-Methylpyridine | Methyl group at position 4 | Utilized in various chemical syntheses |

Research indicates that compounds similar to 2-(2,6-Dimethylbenzoyl)-4-methylpyridine exhibit a range of biological activities. These include:

- Antibacterial Properties : Effective against various bacterial strains.

- Antifungal Properties : Demonstrates efficacy in inhibiting fungal growth.

The specific combination of substituents in this compound enhances its reactivity and biological activity compared to other methylpyridines.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Steric vs. Electronic Trade-offs : The 2,6-dimethylbenzoyl group in the target compound balances moderate steric hindrance with electron-donating effects, making it suitable for reactions requiring controlled reactivity . Fluorinated analogs, however, prioritize metabolic stability over steric bulk .

- Basicity Trends : 4-Methylpyridine derivatives exhibit higher basicity than 2,6-disubstituted analogs due to reduced steric hindrance near the nitrogen atom .

- Applications in Catalysis : Bulky pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine are preferred in polymerization catalysts to prevent catalyst poisoning .

Biological Activity

2-(2,6-Dimethylbenzoyl)-4-methylpyridine is an organic compound notable for its unique structure and potential biological applications. This compound features a pyridine ring substituted with a dimethylbenzoyl group and a methyl group, which contribute to its reactivity and biological activity. The molecular formula is with a molecular weight of approximately 225.29 g/mol. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and specific case studies that highlight its efficacy in various biological contexts.

The synthesis of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine typically involves catalytic methods under basic conditions. Common procedures include the Claisen-Schmidt condensation, which results in high yields of desired products such as chalcones and other intermediates. The compound can also be synthesized using microwave irradiation techniques that enhance reaction rates and product yields.

| Method | Conditions | Yield |

|---|---|---|

| Claisen-Schmidt condensation | Basic conditions (KOH in ethanol) | >90% |

| Microwave-assisted synthesis | Under controlled conditions | ~70% for pyrimidine derivatives |

Biological Activity

Research indicates that 2-(2,6-Dimethylbenzoyl)-4-methylpyridine exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its derivatives have been shown to possess antimicrobial properties, including antibacterial and antifungal effects.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, certain synthesized derivatives showed minimum inhibitory concentrations (MIC) ranging from 12.5 to 25.0 µM against Acinetobacter baumannii, a notable opportunistic pathogen responsible for multidrug-resistant infections .

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have reported IC50 values indicating cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one study noted an IC50 value of approximately 13.3 µM for certain derivatives against MCF-7 cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of synthesized derivatives of 2-(2,6-Dimethylbenzoyl)-4-methylpyridine against clinical isolates from surgical wounds. The results indicated that these compounds significantly reduced bacterial growth compared to controls, suggesting their potential as therapeutic agents in treating infections .

- Antiproliferative Activity : Another investigation focused on the antiproliferative activity of pyrimidine derivatives synthesized from 2-(2,6-Dimethylbenzoyl)-4-methylpyridine. The study highlighted several compounds with promising anticancer activity, demonstrating their potential as lead compounds in drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds derived from 2-(2,6-Dimethylbenzoyl)-4-methylpyridine. Variations in substituents on the pyridine ring can significantly influence biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-4-methylpyridine | Contains an amino group at position 2 | Enzyme inhibitor |

| 3-Methylpyridine | Methyl group at position 3 | Varies in reactivity |

| 4-Methylpyridine | Methyl group at position 4 | Utilized in chemical syntheses |

Q & A

Q. What are the optimal synthetic routes for 2-(2,6-Dimethylbenzoyl)-4-methylpyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or Friedel-Crafts acylation. For example, 2,6-dichloro-4-methylpyridine can serve as a precursor, with chloro groups replaced by benzoyl moieties via palladium-catalyzed cross-coupling or Lewis acid-mediated acylation (e.g., GaCl3 catalysis ). Key factors include solvent choice (e.g., dichloromethane for low nucleophilicity), temperature control to avoid side reactions (e.g., desilylation), and stoichiometric ratios of reagents. Yield optimization may require iterative purification (e.g., column chromatography) and spectroscopic validation (NMR, IR) .

Q. How do steric effects from the 2,6-dimethylbenzoyl group influence the compound's basicity compared to other methylpyridines?

- Methodological Answer : Basicity is modulated by steric hindrance and electronic effects. For instance, 2,6-di-tert-butyl-4-methylpyridine exhibits reduced basicity due to steric blocking of the nitrogen lone pair, whereas 4-methylpyridine (minimal steric hindrance) is more basic . For 2-(2,6-Dimethylbenzoyl)-4-methylpyridine, the benzoyl groups may sterically hinder protonation while withdrawing electrons via resonance, reducing basicity. Comparative pKa measurements (via UV-Vis titration in non-aqueous solvents) and computational modeling (DFT calculations) can quantify these effects .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., methyl vs. benzoyl groups) and confirm regioselectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves steric crowding and confirms crystal packing .

- HPLC : Monitors purity (>99% via reverse-phase C18 columns) and detects byproducts .

Advanced Research Questions

Q. How do electronic and steric factors influence the compound's role in catalytic processes (e.g., Lewis acid-base interactions)?

- Methodological Answer : The 2,6-dimethylbenzoyl group creates a sterically shielded environment, potentially modulating ligand-metal coordination. Thermodynamic studies (e.g., calorimetry with trimethylboron) reveal how substituents affect binding enthalpies. For example, 2,6-dimethylpyridine derivatives show weaker Lewis basicity than unsubstituted pyridines due to steric hindrance . Advanced applications might involve testing the compound as a ligand in transition-metal catalysis (e.g., Pd complexes for cross-coupling) and comparing turnover numbers with less hindered analogs .

Q. How can researchers resolve contradictions in reported reactivity data, such as unexpected electronic effects in heterocyclic systems?

- Methodological Answer : Contradictions often arise from differing experimental conditions (e.g., solvent polarity, temperature). For instance, 2,6-difluoropyridine unexpectedly showed no electronic correlation in electrode studies, possibly due to competing solvation effects . Systematic approaches include:

- Control Experiments : Vary solvents (apolar vs. polar protic) and temperatures.

- Computational Modeling : Use DFT to map electron density distributions and identify hidden steric/electronic interactions.

- In Situ Spectroscopy : Monitor reaction intermediates via Raman or IR to detect transient species .

Design an experiment to study the compound’s reactivity in multi-component reactions (e.g., acylations or cycloadditions).

- Methodological Answer :

- Objective : Assess catalytic efficiency in acylation reactions (e.g., benzoylation of alcohols).

- Procedure :

Compare reaction rates using 2-(2,6-Dimethylbenzoyl)-4-methylpyridine vs. DMAP or 4-methylpyridine as catalysts.

Monitor kinetics via H NMR or GC-MS at fixed intervals.

Quantify steric effects by introducing bulkier substrates (e.g., tert-butanol vs. ethanol).

- Analysis : Correlate turnover frequency (TOF) with steric parameters (e.g., Tolman cone angles) and electronic descriptors (Hammett constants) .

Data Contradiction Analysis

Q. Why do some studies report minimal electronic effects for sterically hindered pyridines in catalytic applications?

- Methodological Answer : For example, electrodes modified with 2,6-dimethylpyridine derivatives showed no expected electronic trends in dark current suppression, possibly due to:

- Surface Adsorption Dynamics : Competitive adsorption of solvent molecules may mask electronic effects.

- Steric Overcompensation : Excessive shielding prevents substrate access, negating electronic advantages.

- Resolution Strategy : Use attenuated total reflectance (ATR)-IR to probe adsorption layers and vary electrode materials (e.g., Al vs. Ti oxides) to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.